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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sodium trimetaphosphate

(STMP) in the food industry, focusing on its roles in food preservation and texture modification.

The information is compiled to assist researchers and scientists in understanding the

mechanisms, applications, and experimental protocols related to STMP.

Introduction to Sodium Trimetaphosphate (STMP)
Sodium trimetaphosphate is a cyclic polyphosphate with the chemical formula Na₃P₃O₉.[1][2] It

is a white, crystalline powder that is readily soluble in water.[1] In the food industry, STMP is

utilized as a versatile food additive for its ability to modify the texture of various food products,

act as a stabilizer, and contribute to food preservation.[1][3] Its functions include improving the

water-holding capacity of meat and seafood, modifying the properties of starches, and acting

as a stabilizer in dairy and baked goods.[1]

Application in Texture Modification
STMP is widely employed to alter the textural properties of a variety of food products, most

notably starches and meat products.
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STMP is used as a cross-linking agent to modify the physicochemical properties of native

starches. This modification enhances their stability under heat, shear, and acidic conditions,

making them suitable for various food processing applications. The cross-linking of starch with

STMP involves the formation of distarch phosphate, where the phosphate group forms a bridge

between two starch chains.

The following table summarizes the effects of different concentrations of STMP on the

properties of various starches.
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Starch Source
STMP
Concentration
(%)

Property
Measured

Observed
Effect

Reference

Purple Sweet

Potato
3 - 12 Swelling Index

Increased with

increasing STMP

concentration

[4]

Purple Sweet

Potato
3 - 12 Solubility

Decreased with

increasing STMP

concentration

[4]

Purple Sweet

Potato
3 - 12 Peak Viscosity

Increased with

increasing STMP

concentration

[4]

Purple Sweet

Potato
3 - 12 Resistant Starch

Increased from

60.51% to

83.32%

[4]

Tigernut 1.5 Solubility
Lower than

native starch
[5]

Tigernut 1.5 Swelling Power
Lower than

native starch
[5]

Tigernut 1.5
Pasting

Temperature

Higher than

native starch
[5]

Tigernut 1.5 Peak Viscosity
Higher than

native starch
[5]

Canna 0.005 - 0.5 Peak Viscosity

Increased up to

0.05% STMP,

then decreased

[6]

Canna 0.01 - 0.05
Freeze-thaw

Stability

Higher than

native starch
[6]

This protocol describes the preparation of cross-linked tigernut starch (CLTS) using STMP.
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Materials:

Native Tigernut Starch (NTS)

Sodium Trimetaphosphate (STMP)

Distilled water

0.5 mol/L HCl

Procedure:

Prepare a 40% (w/w) suspension of NTS in distilled water.

Adjust the pH of the suspension to 10.2.

Add STMP at a concentration of 1.5% based on the dry weight of the starch.

Maintain the mixture at 45°C and oscillate for 2 hours.

After the reaction, adjust the pH to 6.5 with 0.5 mol/L HCl.

Wash the modified starch four times with distilled water.

Filter the suspension and dry the resulting starch at 45°C for 12 hours.

Crush the dried starch and pass it through a 100-mesh sieve to obtain CLTS.[7]

Meat and Seafood Texture Modification
In meat and seafood processing, STMP is used to improve texture, juiciness, and yield by

increasing the water-holding capacity (WHC) of the muscle proteins. Phosphates, including

STMP, increase the pH of the meat, moving it further from the isoelectric point of the muscle

proteins. This increases the electrostatic repulsion between protein chains, allowing them to

bind more water.

This table presents data on the effects of phosphates on the textural and physical properties of

meat products.
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Meat Product
Phosphate
Type &
Concentration

Property
Measured

Observed
Effect

Reference

Ground Beef

Sodium

Triphosphate

(STP) & Sodium

Lactate (2%)

Total Bacterial

Count (log

CFU/g)

Decreased from

6.544 to 3.426

after 24h at 4°C

[8]

Ground Beef

Sodium

Triphosphate

(STP) & Sodium

Lactate (2%)

Psychrophilic

Bacteria (log

CFU/g)

Decreased from

6.400 to 2.127

after 24h at 4°C

[8]

Ground Beef

Sodium

Triphosphate

(STP) & Sodium

Lactate (2%)

Coliforms (log

CFU/g)

Decreased from

6.431 to 1.204

after 24h at 4°C

[8]

Ground Beef

Sodium

Triphosphate

(STP) & Sodium

Lactate (2%)

Yeasts and

Molds (log

CFU/g)

Decreased from

4.361 to 1.079

after 24h at 4°C

[8]

Restructured

Beef Steaks
0.5% Phosphate Cooking Loss

Decreased

compared to

control

[9]

Restructured

Beef Steaks
0.5% Phosphate Bind

Increased

compared to

control

[9]

Chicken Breast

Patties

Sodium

Tripolyphosphate

(STPP)

Moisture

Retention

Increased with

increasing STPP

concentration

[10]

Chicken Breast

Patties

Sodium

Tripolyphosphate

(STPP)

Cohesiveness

Increased with

increasing STPP

concentration

[10]
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Chicken Breast

Patties

Sodium

Tripolyphosphate

(STPP)

Springiness

Increased with

increasing STPP

concentration

[10]

Chicken Breast

Patties

Sodium

Tripolyphosphate

(STPP)

Chewiness

Increased with

increasing STPP

concentration

[10]

This protocol outlines the procedure for treating meat with a phosphate solution and

subsequently analyzing its texture using TPA.

Materials:

Meat samples (e.g., beef, chicken breast)

Sodium Trimetaphosphate (STMP) or other phosphates

Sodium Chloride (NaCl)

Distilled water

Texture Analyzer

Procedure:

Brine Preparation: Prepare a brine solution containing the desired concentrations of

phosphate and NaCl in distilled water.

Meat Treatment: Inject or immerse the meat samples in the brine solution. For immersion, a

common practice is to dip meat pieces (e.g., 2x2x2 cm) in the solution for a specified time

(e.g., 10-30 minutes).

Cooking: Cook the treated meat samples to a specific internal temperature (e.g., 70°C).

Sample Preparation for TPA: Cool the cooked samples to room temperature and cut them

into uniform cylindrical shapes (e.g., 20 mm diameter x 20 mm height).

Texture Profile Analysis (TPA):
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Use a texture analyzer equipped with a cylindrical probe (e.g., 50 mm diameter).

Perform a two-cycle compression test on each sample, compressing to a defined

percentage of its original height (e.g., 50%).

From the resulting force-time curve, calculate textural parameters such as hardness,

cohesiveness, springiness, and chewiness.[11][12][13]

Application in Food Preservation
While primarily known for texture modification, phosphates also contribute to food preservation

by exhibiting some antimicrobial activity and chelating metal ions that can promote oxidative

spoilage. The antimicrobial effect is often attributed to the chelation of essential metal ions

required for microbial growth and the increase in pH.

While general antimicrobial properties of phosphates are acknowledged, specific quantitative

data for STMP's direct impact on reducing microbial counts (e.g., log CFU/g) in various food

matrices over time is not extensively detailed in the provided search results. However, some

studies on other phosphates provide an indication of their potential.

This general protocol can be adapted to evaluate the preservative effect of STMP on a food

product.

Materials:

Food product to be tested

STMP solution of desired concentration

Sterile diluent (e.g., Butterfield's phosphate-buffered water)

Appropriate agar media for microbial enumeration (e.g., Plate Count Agar for total viable

count)

Stomacher or blender

Incubator
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Procedure:

Sample Preparation: Divide the food product into a control group (no STMP) and a treatment

group (with STMP). Apply the STMP solution to the treatment group.

Storage: Store both groups under desired conditions (e.g., refrigerated temperature) for a

specified period.

Microbial Enumeration (at regular intervals):

Aseptically take a known weight of the sample (e.g., 25 g) and homogenize it with a sterile

diluent (e.g., 225 mL).

Perform serial dilutions of the homogenate.

Plate appropriate dilutions onto the agar media using the spread plate or pour plate

technique.

Incubate the plates at the appropriate temperature and time for the target microorganisms.

Count the colonies and calculate the number of colony-forming units per gram (CFU/g) of

the food product.[2][14][15]

Data Analysis: Compare the microbial counts between the control and STMP-treated groups

over the storage period to determine the preservative efficacy of STMP.

Visualization of Mechanisms
Starch Cross-linking with STMP
The following diagram illustrates the chemical reaction between starch molecules and sodium

trimetaphosphate, resulting in a cross-linked starch structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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